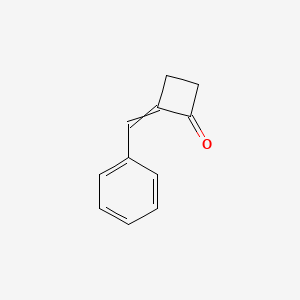
2-(Phenylmethylidene)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylmethylidene)cyclobutan-1-one is an organic compound with the molecular formula C₁₁H₁₀O It is a cyclobutanone derivative where the cyclobutanone ring is substituted with a phenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Phenylmethylidene)cyclobutan-1-one can be synthesized through a [2+2] cycloaddition reaction. This method involves the reaction of an alkene with a ketene to form the cyclobutanone ring. The reaction typically requires a catalyst, such as a metal complex, and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and adjusted to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylmethylidene)cyclobutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenylmethylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(Phenylmethylidene)cyclobutan-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Phenylmethylidene)cyclobutan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylmethylidene group can participate in π-π interactions, while the cyclobutanone ring can undergo ring-opening reactions, leading to various biological and chemical effects. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylmethylidene)cyclopentan-1-one: Similar structure but with a cyclopentanone ring.
2-(Phenylmethylidene)cyclohexan-1-one: Contains a cyclohexanone ring instead of a cyclobutanone ring.
Uniqueness
2-(Phenylmethylidene)cyclobutan-1-one is unique due to its smaller ring size, which imparts different chemical reactivity and physical properties compared to its cyclopentanone and cyclohexanone analogs. The strain in the four-membered ring can lead to distinct reaction pathways and applications.
Properties
Molecular Formula |
C11H10O |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-benzylidenecyclobutan-1-one |
InChI |
InChI=1S/C11H10O/c12-11-7-6-10(11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI Key |
OARKISAIZLETMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C1=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


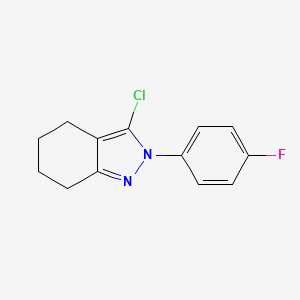

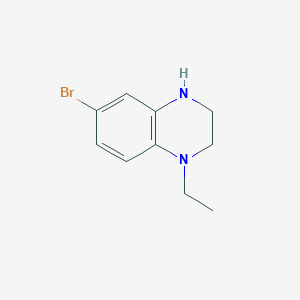
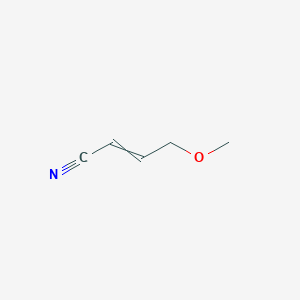
![(2R,3S)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B11718764.png)
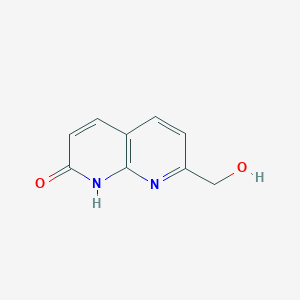
![Methyl 4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate](/img/structure/B11718793.png)
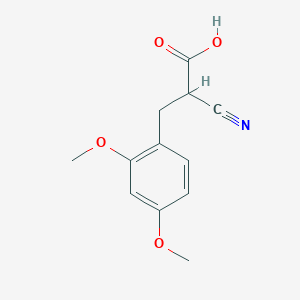
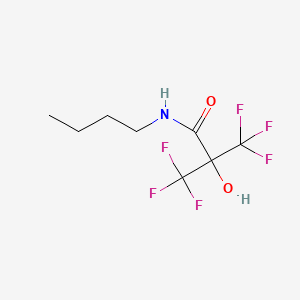
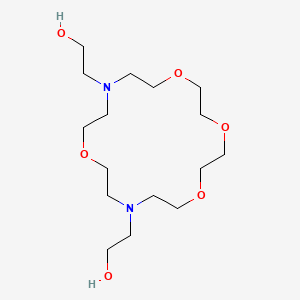

![Ethyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate](/img/structure/B11718820.png)

![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B11718830.png)
